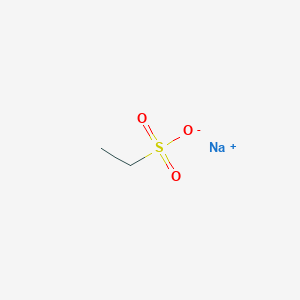

sodium;ethanesulfonate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

sodium;ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O3S.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFAFFYKLIBKDE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what are the physical and chemical properties of sodium ethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium ethanesulfonate (B1225610) is a versatile organic salt that plays a crucial role in various scientific and industrial applications, most notably in the pharmaceutical sector. Its utility as a counterion in drug formulation is well-established, where it can significantly enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the physical and chemical properties of sodium ethanesulfonate, detailed experimental protocols for their determination, and a discussion of its applications in drug development.

Physicochemical Properties

Sodium ethanesulfonate is a white, crystalline powder that is highly soluble in water.[1] It is known for its stability under normal conditions and its hygroscopic nature, necessitating storage in a cool, dry place away from moisture.[1] The pH of an aqueous solution of sodium ethanesulfonate is near-neutral, approximately 7.[1]

Data Summary

The following table summarizes the key quantitative physical and chemical properties of sodium ethanesulfonate.

| Property | Value | References |

| Molecular Formula | C₂H₅NaO₃S | [1][2] |

| Molar Mass | 132.11 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | Highly soluble | [1] |

| Melting Point | 262 - 270 °C (decomposes) | [1][2][4][5] |

| Boiling Point | Decomposes before boiling | [1] |

| Density | Approx. 1.27 - 1.387 g/cm³ | [1][5] |

| pH of Aqueous Solution | ~7 | [1] |

| Hygroscopicity | Hygroscopic | [1] |

| Stability | Stable under normal conditions | [1] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of sodium ethanesulfonate, based on established standards.

Determination of Melting Point (Capillary Method)

This protocol is based on the principles outlined in ASTM E324 for determining the melting point of organic chemicals.[1][6][7]

Objective: To determine the melting point range of sodium ethanesulfonate.

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Capillary tubes (sealed at one end).

-

Mortar and pestle.

-

Spatula.

Procedure:

-

Sample Preparation: Ensure the sodium ethanesulfonate sample is dry. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the bottom. The packed sample height should be approximately 2-4 mm.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

If the approximate melting point is known, heat the block rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid is observed (the initial melting point).

-

Record the temperature at which the last solid crystal melts (the final melting point).

-

The melting range is the interval between these two temperatures.

-

-

Decomposition: Note any signs of decomposition, such as darkening or gas evolution, during the melting process.

Determination of Water Solubility (Flask Method)

This protocol is adapted from the OECD Guideline 105 for testing of chemicals, specifically the flask method.[3][5][8][9][10]

Objective: To determine the water solubility of sodium ethanesulfonate.

Apparatus:

-

Erlenmeyer flasks with stoppers.

-

Analytical balance.

-

Magnetic stirrer and stir bars.

-

Constant temperature water bath or incubator.

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm).

-

Analytical instrumentation for quantification (e.g., HPLC with a suitable detector).

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium ethanesulfonate to a known volume of deionized water in an Erlenmeyer flask. The excess solid should be clearly visible.

-

Stopper the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a known volume of deionized water.

-

Analyze the concentration of sodium ethanesulfonate in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.

-

-

Calculation:

-

Calculate the concentration of sodium ethanesulfonate in the original saturated solution, taking into account the dilution factor.

-

Express the water solubility in g/L or mg/mL.

-

Measurement of pH of an Aqueous Solution

Objective: To determine the pH of a standard aqueous solution of sodium ethanesulfonate.

Apparatus:

-

Calibrated pH meter with a glass electrode.

-

Standard buffer solutions (pH 4, 7, and 10).

-

Beakers.

-

Volumetric flasks.

-

Analytical balance.

Procedure:

-

Preparation of the Solution:

-

Accurately weigh a specific amount of sodium ethanesulfonate (e.g., 1.0 g).

-

Dissolve it in a known volume of deionized water (e.g., 100 mL) in a volumetric flask to prepare a solution of a specific concentration (e.g., 1% w/v).

-

-

pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions (pH 4, 7, and 10).

-

Measurement:

-

Rinse the pH electrode with deionized water and gently blot it dry.

-

Immerse the electrode in the prepared sodium ethanesulfonate solution.

-

Allow the reading to stabilize and record the pH value.

-

Perform the measurement in triplicate and report the average value.

-

Determination of Loss on Drying

This protocol is based on the principles outlined in USP General Chapter <731> and European Pharmacopoeia 2.2.32.[4][11][12][13][14][15][16][17][18][19]

Objective: To determine the percentage of volatile matter (primarily water) in a sample of sodium ethanesulfonate.

Apparatus:

-

Drying oven with temperature control.

-

Weighing bottle with a stopper.

-

Analytical balance.

-

Desiccator.

Procedure:

-

Preparation of Weighing Bottle: Preheat a clean, empty weighing bottle with its stopper removed in the drying oven at the specified temperature (e.g., 105°C) for at least 30 minutes.

-

Weighing:

-

Transfer the hot weighing bottle to a desiccator to cool to room temperature.

-

Accurately weigh the empty, cooled weighing bottle (W1).

-

Add approximately 1-2 g of the sodium ethanesulfonate sample to the weighing bottle and accurately weigh it again (W2).

-

-

Drying:

-

Place the loaded weighing bottle, with the stopper removed and placed alongside it, in the drying oven set to the specified temperature (e.g., 105°C).

-

Dry the sample for a specified period (e.g., 2-4 hours) or until a constant weight is achieved.

-

-

Cooling and Final Weighing:

-

After the drying period, remove the weighing bottle from the oven, immediately replace the stopper, and transfer it to a desiccator to cool to room temperature.

-

Once cooled, accurately weigh the weighing bottle with the dried sample (W3).

-

-

Calculation:

-

Calculate the loss on drying as a percentage using the following formula: Loss on Drying (%) = [(W2 - W3) / (W2 - W1)] x 100

-

Applications in Drug Development

Sodium ethanesulfonate is a valuable excipient in pharmaceutical formulations, primarily utilized to enhance the physicochemical properties of active pharmaceutical ingredients (APIs).

Role as a Counterion in Salt Formation

Many APIs are weak acids or bases and may exhibit poor solubility or stability in their free form. By reacting these APIs with a suitable counterion, such as ethanesulfonate, they can be converted into salt forms with improved properties. The ethanesulfonate anion, derived from the strong ethanesulfonic acid, can form stable salts with basic APIs. This salt formation can lead to:

-

Enhanced Solubility: The ionic nature of the salt form often leads to a significant increase in aqueous solubility compared to the free base.

-

Improved Dissolution Rate: A higher solubility can contribute to a faster dissolution rate in the gastrointestinal tract, which is often a prerequisite for drug absorption.

-

Increased Stability: The salt form can be more chemically and physically stable than the free form, leading to a longer shelf life of the drug product.

-

Modified Bioavailability: By improving solubility and dissolution, the oral bioavailability of the API can be enhanced.[20][21][22]

The selection of a suitable counterion is a critical step in the pre-formulation stage of drug development.

Use as an Ion-Pairing Reagent

In analytical chemistry, specifically in High-Performance Liquid Chromatography (HPLC), sodium ethanesulfonate can be used as an ion-pairing reagent.[23][24][25][26][27] It is added to the mobile phase to improve the retention and separation of ionic analytes on a reversed-phase column. The hydrophobic ethyl group of the ethanesulfonate interacts with the stationary phase, while the negatively charged sulfonate group forms an ion pair with positively charged analytes, thereby modifying their retention behavior and improving chromatographic resolution.

Synthesis of Sodium Ethanesulfonate

A common method for the synthesis of sodium ethanesulfonate involves the sulfonation of ethanol (B145695) followed by neutralization.

Reaction Scheme

The overall reaction can be summarized as follows:

-

Sulfonation of Ethanol: Ethanol reacts with a sulfonating agent, such as sulfur trioxide, to form ethionic acid.

-

CH₃CH₂OH + 2SO₃ → HO₃SOCH₂CH₂SO₃H

-

-

Neutralization: The resulting ethionic acid is then neutralized with a sodium base, such as sodium hydroxide, to yield sodium ethanesulfonate.

-

HO₃SOCH₂CH₂SO₃H + 3NaOH → CH₂=CHSO₃Na + Na₂SO₃ + 3H₂O

-

Further reaction and purification steps are required to isolate the desired product.

-

A more direct synthesis involves the reaction of ethanol with sodium bisulfite.[28]

Visualizations

Synthesis of Sodium Ethanesulfonate

Caption: Synthesis of Sodium Ethanesulfonate from Ethanol.

Role of Sodium Ethanesulfonate in Drug Formulation

Caption: Role of Ethanesulfonate in API Salt Formation.

Conclusion

Sodium ethanesulfonate is a well-characterized organic salt with predictable and favorable physicochemical properties that make it an invaluable tool in drug development and analytical chemistry. Its ability to enhance the solubility and stability of active pharmaceutical ingredients through salt formation addresses significant challenges in the formulation of effective drug products. The standardized experimental protocols provided in this guide offer a framework for the consistent and accurate characterization of this important excipient. As the pharmaceutical industry continues to seek innovative solutions for drug delivery, the role of well-understood and versatile excipients like sodium ethanesulfonate will remain critical.

References

- 1. store.astm.org [store.astm.org]

- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 3. oecd.org [oecd.org]

- 4. drugfuture.com [drugfuture.com]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. standards-global.com [standards-global.com]

- 8. filab.fr [filab.fr]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 11. uspbpep.com [uspbpep.com]

- 12. pharmasciences.in [pharmasciences.in]

- 13. â©731⪠Loss on Drying [doi.usp.org]

- 14. uspbpep.com [uspbpep.com]

- 15. Loss on Drying (LOD) USP GC 731: Theory and Hands-on for LOD Testing (Classroom/ Laboratory) [usp.org]

- 16. Loss on Drying | USP-NF [uspnf.com]

- 17. scribd.com [scribd.com]

- 18. Appendix IX D. Determination of Loss on Drying [drugfuture.com]

- 19. crs.edqm.eu [crs.edqm.eu]

- 20. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. sciencemadness.org [sciencemadness.org]

- 23. INTERCHIM: HPLC Ion Pair Reagents [interchim.com]

- 24. welch-us.com [welch-us.com]

- 25. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]

- 26. tcichemicals.com [tcichemicals.com]

- 27. researchgate.net [researchgate.net]

- 28. utpedia.utp.edu.my [utpedia.utp.edu.my]

A Guide to the Laboratory Synthesis and Purification of Sodium Ethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the laboratory-scale synthesis and purification of sodium ethanesulfonate (B1225610). The document outlines common synthetic routes, detailed experimental protocols, and purification methodologies. Quantitative data is summarized for easy comparison, and a workflow diagram illustrates the overall process.

Introduction

Sodium ethanesulfonate (C₂H₅SO₃Na) is an organic sodium salt that finds application in various research and industrial settings. It is utilized as a reagent in chemical synthesis, a buffering agent, and a counterion in analytical techniques like high-performance liquid chromatography (HPLC).[1] Its utility in pharmaceutical development includes the formation of drug salts to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[1] This guide details reliable methods for its preparation and purification in a laboratory environment.

Synthesis of Sodium Ethanesulfonate

Several methods have been reported for the synthesis of sodium ethanesulfonate. The choice of method often depends on the availability and cost of starting materials, desired scale, and safety considerations. Two common routes are detailed below.

Synthesis from Ethylene (B1197577) Dibromide and Sodium Sulfite (B76179)

This method involves the reaction of 1,2-dibromoethane (B42909) with sodium sulfite in an aqueous alcohol solution. The reaction proceeds via nucleophilic substitution to yield sodium 2-bromoethanesulfonate (B1233127), which is then reduced in situ or in a subsequent step, although the direct formation of sodium ethanesulfonate from this reaction is also implied in some literature. A more clearly defined pathway involves the reaction of an ethyl halide with a sulfite source.

Synthesis from Ethanol (B145695) and Sulfur Trioxide

A straightforward approach involves the sulfonation of ethanol using sulfur trioxide to form ethionic acid, which is subsequently neutralized with sodium hydroxide (B78521) to yield sodium ethylenesulfonate.[2] While this reference describes the synthesis of sodium ethylenesulfonate, the initial steps to form an intermediate that could lead to sodium ethanesulfonate are relevant. A variation of this approach would involve the formation of ethylsulfuric acid from ethanol and sulfuric acid, followed by further reaction and neutralization.

Quantitative Data Summary

The following tables summarize quantitative data associated with the synthesis and purification of sodium ethanesulfonate and related compounds, based on available literature.

Table 1: Synthesis Yields of Sodium Ethanesulfonate and Intermediates

| Starting Materials | Product | Reported Yield | Reference |

| Ethylene Dibromide, Sodium Sulfite | Sodium 2-bromoethanesulfonate | 78-90% | [3] |

| Ethanol, Sulfur Trioxide | Sodium ethylenesulfonate | 80% (overall) | [2] |

Table 2: Purity and Recovery Data for Purification

| Purification Method | Compound | Purity/Recovery | Reference |

| Recrystallization from alcohol | Sodium 2-bromoethanesulfonate | 75-80% recovery | [3] |

| Recrystallization from ethanol-water | Sodium p-chlorobenzenesulfinate | High purity (implied) | [4] |

Experimental Protocols

Protocol 1: Synthesis of Sodium 2-bromoethanesulfonate (Intermediate)

This protocol is adapted from Organic Syntheses.[3]

Materials:

-

1,2-dibromoethane (Ethylene dibromide)

-

Sodium sulfite (anhydrous)

-

95% Ethanol

-

Water

Procedure:

-

In a flask equipped with a stirrer and reflux condenser, combine 1,2-dibromoethane, 95% ethanol, and water.

-

Heat the mixture to boiling with stirring.

-

Prepare a solution of anhydrous sodium sulfite in water.

-

Add the sodium sulfite solution to the boiling reaction mixture over a period of approximately two hours.

-

After the addition is complete, continue to boil the mixture under reflux for an additional two hours.

-

Arrange the apparatus for distillation and remove the ethanol and any unreacted ethylene dibromide.

-

Transfer the remaining aqueous solution to an evaporating dish and evaporate to dryness on a water bath.

-

The resulting solid contains sodium 2-bromoethanesulfonate along with sodium bromide and unreacted sodium sulfite.

Protocol 2: Purification by Recrystallization

This general protocol can be adapted for the purification of sodium ethanesulfonate. The choice of solvent is critical and should be determined based on the solubility of the compound at different temperatures.[5] A mixture of alcohol and water is often effective.[4][6]

Materials:

-

Crude sodium ethanesulfonate

-

Recrystallization solvent (e.g., 95% ethanol, ethanol/water mixture)

Procedure:

-

Place the crude sodium ethanesulfonate in a beaker.

-

Add a minimum amount of the chosen hot solvent to dissolve the solid completely. Stirring and heating may be necessary.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

To induce further crystallization, cool the solution in an ice bath.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals in an oven at an appropriate temperature (e.g., 110°C) to remove residual solvent.[3] The product may be hygroscopic.[3]

Process Workflow

The following diagram illustrates the general workflow for the synthesis and purification of sodium ethanesulfonate.

Caption: Workflow for Sodium Ethanesulfonate Synthesis and Purification.

Analytical Characterization

To confirm the identity and purity of the synthesized sodium ethanesulfonate, various analytical techniques can be employed.

-

High-Performance Liquid Chromatography (HPLC): Useful for determining chemical purity and identifying organic impurities.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis.

-

Elemental Analysis: Verifies the elemental composition of the final product.[7]

-

Flame Photometry or Atomic Absorption Spectroscopy (AAS): Can be used for the quantitative analysis of sodium content.[8]

Safety Considerations

-

1,2-dibromoethane is a toxic and carcinogenic substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Sulfur trioxide is highly corrosive and reacts violently with water.

-

Standard laboratory safety practices, including the use of safety glasses, gloves, and a lab coat, should be followed at all times.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis and purification processes.

References

- 1. ETHANESULFONIC ACID SODIUM SALT - Ataman Kimya [atamanchemicals.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 5. youtube.com [youtube.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Solubility of Sodium Ethanesulfonate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sodium ethanesulfonate (B1225610) in various organic solvents. Due to a notable lack of publicly available quantitative data, this document focuses on providing detailed experimental protocols for determining the solubility of sodium ethanesulfonate, enabling researchers to generate precise and reliable data. The methodologies outlined are based on established international guidelines for solubility testing of drug substances.

Introduction to Sodium Ethanesulfonate

Sodium ethanesulfonate (C₂H₅NaO₃S) is the sodium salt of ethanesulfonic acid. It is a white, crystalline powder that is known to be readily soluble in water. Its solubility in organic solvents is a critical parameter in various applications, including organic synthesis, formulation development in the pharmaceutical industry, and material science.[1] In pharmaceutical development, for instance, understanding the solubility of a salt form of an active pharmaceutical ingredient (API) in different organic solvents is crucial for crystallization processes, purification, and the preparation of certain dosage forms.[1][2]

While qualitatively described as soluble in polar organic solvents, specific quantitative data remains scarce in scientific literature. This guide aims to bridge that gap by providing the necessary tools to generate that data.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of Sodium Ethanesulfonate in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Molar Solubility (mole fraction) |

| Methanol | ||||

| Ethanol | ||||

| 1-Propanol | ||||

| 2-Propanol (Isopropanol) | ||||

| 1-Butanol | ||||

| Acetone (B3395972) | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Note: It is crucial to document the method of determination for any reported data.

A study on a related sodium sulfonate ("SS") in water-acetone mixtures indicated that the addition of acetone drastically decreases the solubility.[3] This suggests that the polarity of the solvent plays a significant role in the solubility of sodium ethanesulfonate.

Experimental Protocols for Solubility Determination

The following section details a robust and widely accepted methodology for determining the thermodynamic solubility of sodium ethanesulfonate in organic solvents. The recommended approach is the shake-flask method , which is recognized by international regulatory bodies such as the International Council for Harmonisation (ICH) and the World Health Organization (WHO) for its reliability in establishing equilibrium solubility.[3][4][5]

Principle of the Shake-Flask Method

The shake-flask method is based on the principle of achieving a state of equilibrium between the undissolved solid solute and a saturated solution. An excess amount of the solid compound is added to the solvent and agitated at a constant temperature for a sufficient period to ensure that the maximum amount of solute has dissolved. The concentration of the solute in the resulting saturated solution is then determined using a suitable analytical technique.

Materials and Equipment

-

Sodium Ethanesulfonate: Analytical grade, with a known purity.

-

Organic Solvents: HPLC grade or equivalent purity (Methanol, Ethanol, 1-Propanol, 2-Propanol, 1-Butanol, Acetone, Dimethylformamide, Dimethyl Sulfoxide).

-

Analytical Balance: With a readability of at least ±0.1 mg.

-

Vials: Glass vials with polytetrafluoroethylene (PTFE)-lined screw caps.

-

Constant Temperature Orbital Shaker or Water Bath: Capable of maintaining the temperature within ±0.5 °C.

-

Centrifuge: To separate the undissolved solid from the saturated solution.

-

Syringes and Syringe Filters: Inert to the solvent (e.g., 0.22 µm PTFE or nylon).

-

Volumetric Glassware: Calibrated volumetric flasks and pipettes.

-

Analytical Instrumentation: A validated analytical method for the quantification of sodium ethanesulfonate. Suitable techniques include:

-

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (HPLC-ELSD) , as sodium ethanesulfonate lacks a strong UV chromophore.

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the quantification of the sodium ion.

-

Ion Chromatography.

-

Experimental Workflow

The experimental workflow for determining the solubility of sodium ethanesulfonate is depicted in the following diagram:

Detailed Procedure

-

Preparation of the Slurry:

-

Add an excess amount of sodium ethanesulfonate to a glass vial. The excess should be sufficient to ensure that solid remains at the end of the experiment.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined period to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium, which is typically between 24 and 72 hours. To verify equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements are consistent.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for a short period at the experimental temperature.

-

To ensure complete separation of the solid phase, centrifuge the vials at the same temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any fine, suspended particles.

-

Accurately weigh the filtered saturated solution.

-

Dilute the sample gravimetrically or volumetrically to a concentration that falls within the validated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-CAD, ICP-OES).

-

Prepare a calibration curve using standards of known concentrations of sodium ethanesulfonate in the same solvent.

-

Determine the concentration of sodium ethanesulfonate in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 g solvent, mol/L, mole fraction).

-

Logical Relationships in Solubility

The solubility of an ionic compound like sodium ethanesulfonate in an organic solvent is governed by a balance of intermolecular forces. The following diagram illustrates the key relationships influencing the dissolution process.

References

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. who.int [who.int]

- 4. ema.europa.eu [ema.europa.eu]

- 5. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

sodium ethanesulfonate safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety data and handling precautions for sodium ethanesulfonate (B1225610) (CAS No. 5324-47-0). It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may handle this compound. This document synthesizes information from various safety data sheets and toxicological resources to ensure safe laboratory practices. It includes detailed information on physical and chemical properties, hazard identification, handling and storage procedures, emergency protocols, and standardized experimental methodologies for safety assessment.

Chemical Identification and Physical Properties

Sodium ethanesulfonate is the sodium salt of ethanesulfonic acid. It is a white, crystalline solid that is soluble in water.[1][2] Its stability and solubility make it useful in various chemical and pharmaceutical applications, including as a buffering agent or a counterion in drug formulations.[3][4]

| Property | Value | Source(s) |

| Chemical Name | Sodium Ethanesulfonate | [5][6] |

| Synonyms | Sodium ethanesulphonate, Sodium ethylsulfonate | [3][4][6] |

| CAS Number | 5324-47-0 | [5][7] |

| EC Number | 226-194-9 | [5][8] |

| Molecular Formula | C₂H₅NaO₃S | [2][3][5] |

| Molecular Weight | 132.11 g/mol | [6][7] |

| Appearance | White crystalline solid/powder | [1][9] |

| Solubility | Soluble in water | [1] |

| Melting Point | 267-270°C (decomposes) | [2][3] |

| Stability | Stable under normal conditions; hygroscopic | [3][10] |

Hazard Identification and GHS Classification

Sodium ethanesulfonate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are irritation to the skin, eyes, and respiratory system.[5][7][9]

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][6][8] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [5][6][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][6][7] |

| Signal Word | - | Warning | [5][8][9] |

Toxicological Information

Direct exposure to solid sodium ethanesulfonate or its concentrated solutions can cause irritation.[3][4] While it is classified as an irritant, comprehensive quantitative data on acute toxicity is limited in publicly available literature.

| Toxicity Endpoint | Route | Species | Value | Source(s) |

| Acute Oral Toxicity (LD50) | Oral | - | No data available | [7] |

| Acute Dermal Toxicity (LD50) | Dermal | - | No data available | [7] |

| Acute Inhalation Toxicity (LC50) | Inhalation | - | No data available | [7] |

| Carcinogenicity | - | - | No data available | [7] |

| Germ Cell Mutagenicity | - | - | No data available | [7] |

| Reproductive Toxicity | - | - | No data available | [7] |

One study noted that while moderate doses led to slow toxicity, exceeding certain amounts could result in slight changes to the liver and kidneys in test subjects.[1]

Safe Handling, Storage, and Personal Protective Equipment

Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure safety.

Precautions for Safe Handling

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[7] Ensure that eyewash stations and safety showers are close to the workstation location.[10][11] Prevent the dispersion and accumulation of dust.[8][12]

-

Personal Handling: Avoid contact with skin, eyes, and clothing.[8][12] Avoid breathing dust.[7][9] Wash hands and face thoroughly after handling.[8][10]

Conditions for Safe Storage

-

Protect from moisture, as the material is hygroscopic.[10] Some sources recommend storing under an inert atmosphere.[10]

-

Incompatible Materials: Keep away from strong oxidizing agents.[10][11]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following provides general guidance.

Emergency and First-Aid Measures

Immediate action is required in case of accidental exposure.

-

General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[7]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[7][10] If you feel unwell, get medical advice.[8]

-

In Case of Skin Contact: Take off contaminated clothing immediately.[8] Wash the affected area with plenty of water.[7][8] If skin irritation occurs, get medical advice.[8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[10] Remove contact lenses, if present and easy to do. Continue rinsing.[7][10] If eye irritation persists, get medical advice.[8]

-

If Swallowed: Rinse mouth with water.[7] Get medical attention if symptoms occur.[10]

Fire and Explosion Hazards

-

Flammability: Sodium ethanesulfonate is not flammable and does not support combustion.[3]

-

Suitable Extinguishing Media: Use extinguishing measures appropriate to local circumstances and the surrounding environment, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][11]

-

Hazardous Combustion Products: Heating the compound to decomposition at extremely high temperatures may release hazardous gases, including sulfur oxides (SO₂, SO₃) and sodium oxides.[3][11]

-

Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][10]

Experimental Protocols for Hazard Assessment

Standardized tests, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the irritation potential of chemicals.

Protocol for Acute Dermal Irritation/Corrosion (Based on OECD 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[11]

Principle: A single dose of the test substance is applied to a small area of skin (approx. 6 cm²) on an albino rabbit, with untreated skin serving as a control.[3][11]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.[3]

-

Dose Preparation: For solid substances like sodium ethanesulfonate, 0.5 g is moistened with a small amount of a suitable vehicle (e.g., water) to form a paste.[3]

-

Application: The test substance is applied to a shaved patch of skin and covered with a gauze patch and a semi-occlusive dressing.[13]

-

Exposure: The exposure period is 4 hours.[3][8] After this period, any residual substance is carefully removed.[3]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal.[13]

-

Scoring: Dermal reactions are scored based on a standardized grading system.

-

Duration: Observations may continue for up to 14 days to assess the reversibility of the effects.[3][13] A substance is considered an irritant if reversible skin damage is observed.[11]

Protocol for Acute Eye Irritation/Corrosion (Based on OECD 405)

This test is performed to assess the potential of a substance to produce irritation or damage to the eye.[12][14]

Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit, with the untreated eye serving as a control.[10][12]

Methodology:

-

Animal Selection: Healthy adult albino rabbits with no pre-existing eye irritation or corneal defects are used.[14]

-

Anesthesia: A topical anesthetic and systemic analgesic are administered to minimize pain and distress.[9][10]

-

Application: A single dose (e.g., 0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac. The eyelids are gently held together for about one second.[10]

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[12] The eyes are not washed out for at least 24 hours unless immediate corrosive effects are seen.[10]

-

Scoring: Ocular lesions are scored according to a standardized system.

-

Duration: The observation period can extend up to 21 days to determine the reversibility of any effects observed.[14]

Note: In the interest of animal welfare, a weight-of-the-evidence analysis, including results from validated in vitro tests, should be performed before considering an in vivo eye irritation test.[10]

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. ETHANESULFONIC ACID SODIUM SALT - Ataman Kimya [atamanchemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Sodium ethanesulphonate | C2H5NaO3S | CID 4192170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

A Comprehensive Technical Guide to Sodium Ethanesulfonate and its Synonyms in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium ethanesulfonate (B1225610), a versatile compound utilized across various scientific disciplines. This document details its alternative names, chemical identifiers, and physicochemical properties. Furthermore, it presents detailed experimental protocols where sodium ethanesulfonate or similar alkyl sulfonates are employed, offering practical insights for laboratory applications. The guide also includes visualizations of relevant experimental workflows to facilitate a deeper understanding of its practical applications in research and development.

Nomenclature and Chemical Identity

Sodium ethanesulfonate is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is crucial for accurate literature searches and unambiguous communication in a research context.

| Identifier Type | Identifier | Source |

| Systematic Name | Sodium ethanesulfonate | IUPAC |

| Common Synonyms | Sodium ethylsulfonate | [1][2] |

| Ethanesulfonic acid sodium salt | [1][3] | |

| Sodium ethanesulphonate | [4][5] | |

| ETHANESULFONIC ACID, SODIUM SALT | [4][5] | |

| ethane (B1197151) sulfonic acid sodium salt | [2][4] | |

| Ethylsulfonic Acid Sodium Salt | [3][6] | |

| sodium ethane sulfonate | [4][5] | |

| SODIUM ESYLATE | ||

| CAS Number | 5324-47-0 | [1][4][6][7] |

| EC Number | 226-194-9 | [4] |

| PubChem CID | 4192170 | [4] |

| EINECS Number | 226-194-9 | [4][5] |

| Molecular Formula | C₂H₅NaO₃S | [1][4][6] |

| InChI | InChI=1S/C2H6O3S.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 | [4][7] |

| InChIKey | KQFAFFYKLIBKDE-UHFFFAOYSA-M | [4][7] |

| SMILES | CCS(=O)(=O)[O-].[Na+] | [4][6] |

Physicochemical Properties

The utility of sodium ethanesulfonate in various applications is dictated by its physicochemical properties. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 132.11 g/mol | [1][6] |

| Melting Point | 270 °C (decomposes) | [7] |

| Appearance | White crystalline powder | |

| Solubility | Highly soluble in water | |

| pH of Aqueous Solution | Near-neutral (around 7) | |

| LogP | -3.4445 | [6] |

| Topological Polar Surface Area | 57.2 Ų | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

Experimental Applications and Protocols

Sodium ethanesulfonate's properties make it a valuable reagent in several experimental contexts, primarily as a buffer, a counterion in chromatography, and in the formulation of pharmaceuticals. While specific protocols detailing the use of sodium ethanesulfonate are not always explicitly published, its role can be understood within the framework of established methodologies.

Role as a Buffering Agent in Biochemical Assays

Due to its stability and pKa, sodium ethanesulfonate can be used as a buffering agent in a variety of biochemical and biological experiments, such as enzyme assays and electrophoresis, to maintain a stable pH.

Experimental Protocol: General Enzyme Activity Assay

This protocol describes a general spectrophotometric enzyme assay where a sulfonate-based buffer can be employed.

-

Reagent Preparation:

-

Buffer: Prepare a 50 mM sodium ethanesulfonate buffer and adjust the pH to the optimal value for the enzyme of interest using a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Substrate Solution: Dissolve the substrate in the prepared buffer to a desired stock concentration.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in the same buffer. Store on ice.

-

-

Assay Procedure:

-

In a cuvette, combine the buffer and the substrate solution.

-

Place the cuvette in a spectrophotometer and allow it to equilibrate to the desired temperature.

-

Initiate the reaction by adding a small volume of the enzyme solution and mix thoroughly.

-

Monitor the change in absorbance at a specific wavelength over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be determined using the Beer-Lambert law, if the extinction coefficient of the product is known.

-

Application in Drug Formulation: Salt Selection

In pharmaceutical development, forming a salt of an active pharmaceutical ingredient (API) is a common strategy to improve its physicochemical properties, such as solubility and stability. Ethanesulfonic acid can be used to form ethanesulfonate (esylate) salts of basic drug molecules.

Experimental Protocol: Drug Salt Screening

This protocol outlines a general workflow for screening different salt forms of a basic API.

-

Counterion Selection: Based on the pKa of the basic API, select a range of pharmaceutically acceptable acids, including ethanesulfonic acid, for salt formation.[3]

-

Salt Formation:

-

Dissolve the basic API in a suitable solvent.

-

Add an equimolar amount of the selected acid (e.g., ethanesulfonic acid).

-

Stir the mixture at a controlled temperature to induce crystallization of the salt.

-

If crystallization does not occur, try different solvents or techniques like solvent evaporation or anti-solvent addition.

-

-

Isolation and Characterization:

-

Isolate the solid salt by filtration and dry it under vacuum.

-

Characterize the resulting salt using techniques such as X-ray powder diffraction (XRPD) to confirm its crystalline form, differential scanning calorimetry (DSC) to determine its melting point, and thermogravimetric analysis (TGA) to assess its thermal stability.

-

-

Property Evaluation:

-

Measure the aqueous solubility of each salt form at different pH values.

-

Assess the dissolution rate of each salt.

-

Evaluate the physical and chemical stability of the salts under various stress conditions (e.g., high temperature and humidity).

-

-

Lead Salt Selection: Based on the comprehensive characterization and property evaluation, select the optimal salt form for further development.[8]

Use as a Counterion in Ion-Pair Chromatography

Sodium ethanesulfonate can be used as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of basic and cationic compounds. The ethanesulfonate anion forms a neutral ion pair with the cationic analyte, allowing it to be retained and separated on a nonpolar stationary phase.

Experimental Protocol: Ion-Pair Reversed-Phase HPLC

This protocol provides a general method for the separation of cationic analytes using an alkyl sulfonate as an ion-pairing reagent.

-

Mobile Phase Preparation:

-

Prepare an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a suitable pH.

-

Dissolve sodium ethanesulfonate in the aqueous buffer to a final concentration typically in the range of 5-20 mM.

-

Mix the aqueous ion-pair solution with an organic modifier (e.g., acetonitrile (B52724) or methanol) to achieve the desired mobile phase composition.

-

Filter and degas the mobile phase before use.

-

-

Chromatographic Conditions:

-

Column: A C18 or C8 reversed-phase column is typically used.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection: UV detection is often used, with the wavelength selected based on the analyte's absorbance spectrum.

-

Injection Volume: Typically 10-20 µL.

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample containing the cationic analytes.

-

Run the chromatogram and identify the peaks corresponding to the analytes based on their retention times.

-

Quantify the analytes by comparing their peak areas to those of standards.

-

Visualizing Experimental Workflows

To further elucidate the practical application of the experimental concepts described, the following diagrams, generated using the DOT language, illustrate common workflows in which sodium ethanesulfonate or similar compounds play a role.

Caption: Workflow for Drug Salt Selection.

References

- 1. researchgate.net [researchgate.net]

- 2. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmtech.com [pharmtech.com]

- 4. onepetro.org [onepetro.org]

- 5. mdpi.com [mdpi.com]

- 6. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]

- 7. Protein purification flow charts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to the Surfactant and Hydrotropic Properties of Sodium Ethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical and surfactant-like properties of sodium ethanesulfonate (B1225610). It delves into its classification as a hydrotrope, its mechanism of action, and its applications, particularly within the realms of research and pharmaceutical development. This document adheres to stringent requirements for data presentation, experimental protocol detailing, and data visualization to serve as a practical resource for scientific and professional audiences.

Introduction to Sodium Ethanesulfonate

Sodium ethanesulfonate (C₂H₅NaO₃S) is the sodium salt of ethanesulfonic acid. It is a highly water-soluble organic compound characterized by a short ethyl chain as its hydrophobic moiety and a sulfonate group as its hydrophilic head. While it possesses surface-active properties, its short hydrophobic tail prevents the formation of well-defined micelles in the manner of traditional surfactants. Consequently, sodium ethanesulfonate is more accurately classified as a hydrotrope.

Hydrotropes are a class of amphiphilic compounds that, at high concentrations, enhance the aqueous solubility of poorly soluble substances. Unlike conventional surfactants, they do not typically exhibit a critical micelle concentration (CMC) but rather a minimum hydrotrope concentration (MHC) at which they begin to form loose aggregates. This distinction is crucial for understanding the applications and limitations of sodium ethanesulfonate.

Physicochemical Properties

A summary of the key physicochemical properties of sodium ethanesulfonate is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂H₅NaO₃S | [1] |

| Molecular Weight | 132.11 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 267-270 °C (decomposes) | [2] |

| Solubility in Water | High | [2] |

| SMILES | CCS(=O)(=O)[O-].[Na+] | [1] |

| InChIKey | KQFAFFYKLIBKDE-UHFFFAOYSA-M | [1] |

Hydrotropic and Surfactant Properties

Mechanism of Action as a Hydrotrope

Sodium ethanesulfonate enhances the solubility of hydrophobic compounds through a mechanism that is distinct from micellar solubilization. It is believed to involve the formation of dynamic, non-covalent aggregates around the solute molecules. These aggregates increase the overall solubility of the hydrophobic substance in the aqueous medium without forming a separate micellar phase.

Surface Activity and Surface Tension Reduction

Although not a classical surfactant, sodium ethanesulfonate does exhibit surface activity, meaning it can adsorb at interfaces and lower the surface tension of water. However, due to the lack of specific experimental data for sodium ethanesulfonate in the literature, the following table presents illustrative data for a closely related short-chain alkyl sulfonate, sodium butanesulfonate. This data demonstrates the expected trend of surface tension reduction with increasing concentration.

| Concentration of Sodium Butanesulfonate (mol/L) | Surface Tension (mN/m) at 25°C |

| 0 (Pure Water) | 72.0 |

| 0.1 | 68.5 |

| 0.2 | 65.2 |

| 0.3 | 62.1 |

| 0.4 | 59.3 |

| 0.5 | 56.8 |

Note: This data is illustrative for sodium butanesulfonate and is intended to show the general behavior of short-chain alkyl sulfonates. Specific values for sodium ethanesulfonate may differ.

Critical Micelle Concentration (CMC)

As a hydrotrope, sodium ethanesulfonate does not exhibit a sharp critical micelle concentration (CMC) that is characteristic of traditional surfactants. Instead, it is described by a Minimum Hydrotrope Concentration (MHC), which is the concentration at which self-aggregation begins. This aggregation is typically a more gradual process than micelle formation. The MHC is generally much higher than the CMC of conventional surfactants.

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a measure of the degree of hydrophilicity or lipophilicity of a surfactant. For ionic surfactants, the Davies method can be used for its calculation:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

For sodium ethanesulfonate (CH₃CH₂SO₃Na), the group numbers are:

-

Hydrophilic group (-SO₃Na): 38.7

-

Lipophilic group (-CH₂-): 0.475

-

Lipophilic group (-CH₃): 0.475

Calculation: HLB = 7 + 38.7 - (1 * 0.475) - (1 * 0.475) HLB = 7 + 38.7 - 0.95 HLB ≈ 44.75

An HLB value of this magnitude indicates a very strong hydrophilic character, which is consistent with its high water solubility and its function as a solubilizing agent (hydrotrope).[3]

Applications in Research and Drug Development

The unique properties of sodium ethanesulfonate make it a valuable tool in various scientific and industrial applications, particularly in pharmaceuticals.

-

Solubilizing Agent: Its primary application is to increase the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability.[4]

-

Stabilizer: It can be used to stabilize formulations, preventing the precipitation of drugs or other components.[4]

-

Pharmaceutical Excipient: Due to its high water solubility and low toxicity, it is used in the formulation of both oral and injectable drug products.[4]

-

Protein Crystallization: In biochemical research, it can be used as a component of crystallization screens to aid in the formation of protein crystals for structural studies.

Experimental Protocols

Determination of Surface Tension (Wilhelmy Plate Method)

This method measures the force exerted on a thin plate as it is brought into contact with the surface of a liquid.

Apparatus:

-

Tensiometer with a Wilhelmy plate (typically platinum)

-

Glass vessel

-

Micropipettes

-

High-purity water

-

Sodium ethanesulfonate

Procedure:

-

Clean the Wilhelmy plate thoroughly with a suitable solvent (e.g., ethanol) and then flame it to remove any organic contaminants.

-

Calibrate the tensiometer using high-purity water, which has a known surface tension of approximately 72.0 mN/m at 25°C.

-

Prepare a series of aqueous solutions of sodium ethanesulfonate of varying concentrations.

-

Place the most dilute solution in the glass vessel and position it on the tensiometer stage.

-

Slowly raise the stage until the liquid surface just touches the bottom of the Wilhelmy plate.

-

Record the force reading from the tensiometer. The surface tension (γ) is calculated using the formula: γ = F / (L * cosθ), where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean platinum plate).

-

Repeat the measurement for each concentration, moving from the most dilute to the most concentrated solution.

-

Plot the surface tension as a function of the logarithm of the concentration to observe the surface activity.

Characterization of Hydrotropic Activity (Solubility Measurement)

This protocol determines the effectiveness of sodium ethanesulfonate in increasing the solubility of a poorly water-soluble compound.

Materials:

-

Poorly water-soluble model compound (e.g., a hydrophobic drug)

-

Sodium ethanesulfonate

-

High-purity water

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

-

Centrifuge

Procedure:

-

Prepare a series of aqueous solutions of sodium ethanesulfonate at different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M). A control sample with only pure water should also be prepared.

-

Add an excess amount of the poorly soluble model compound to each vial containing the hydrotrope solutions and the water control.

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solute.

-

Carefully withdraw an aliquot from the supernatant of each sample and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved model compound in each sample using a calibrated UV-Vis spectrophotometer or HPLC.

-

Plot the solubility of the model compound as a function of the sodium ethanesulfonate concentration. The concentration at which a significant increase in solubility is observed can be considered the Minimum Hydrotrope Concentration (MHC).

Conclusion

Sodium ethanesulfonate is a valuable hydrotrope with significant applications in enhancing the solubility of poorly water-soluble compounds, particularly in the pharmaceutical industry. Its high water solubility, low toxicity, and strong hydrophilic nature (as indicated by its calculated HLB value) make it an effective solubilizing agent. While it exhibits surface activity, its short hydrophobic chain precludes the formation of traditional micelles, and thus it lacks a distinct CMC. Understanding its properties as a hydrotrope is essential for its effective application in research, drug development, and formulation science. The experimental protocols provided in this guide offer a framework for the quantitative characterization of its surface and hydrotropic properties.

References

Sodium Ethanesulfonate as a Buffering Agent in Biochemical Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium ethanesulfonate (B1225610) as a buffering agent in biochemical assays. It details its physicochemical properties, outlines experimental protocols for its use, and presents visual workflows and pathways to aid in experimental design and execution.

Introduction to Sodium Ethanesulfonate as a Biological Buffer

Sodium ethanesulfonate (C₂H₅SO₃Na) is the sodium salt of ethanesulfonic acid. It belongs to the family of "Good's buffers," which are a group of zwitterionic buffers developed to be compatible with biological systems.[1] These buffers are characterized by their pKa values falling within the physiologically relevant range, high water solubility, and minimal interference with biological processes.[1]

Sodium ethanesulfonate is particularly effective in maintaining a stable pH in the slightly acidic to neutral range, typically between pH 5.5 and 6.7.[1] This makes it a suitable buffer for a variety of biochemical assays, including enzyme kinetics studies, protein purification, and electrophoresis.[1] Its advantages include good stability, low ultraviolet (UV) absorbance, and a negligible capacity to bind divalent cations, which is crucial for assays involving metalloenzymes.

Quantitative Data: Physicochemical Properties of Ethanesulfonate-Based Buffers

| Property | MES | MOPS | PIPES |

| Full Chemical Name | 2-(N-morpholino)ethanesulfonic acid | 3-(N-morpholino)propanesulfonic acid | piperazine-N,N′-bis(2-ethanesulfonic acid) |

| Molecular Weight ( g/mol ) | 195.2 | 209.3 | 302.37 |

| pKa at 25°C | 6.10[2] | 7.20[3] | 6.76[4] |

| Effective pH Range | 5.5 - 6.7[2] | 6.5 - 7.9[3][5] | 6.1 - 7.5[4][6] |

| ΔpKa/°C | -0.011[2] | -0.013[3][7] | -0.0085[4][8] |

| Metal Ion Binding | Weakly binds Ca²⁺, Mg²⁺, Mn²⁺; Negligible binding with Cu²⁺[9] | Lacks the ability to form complexes with most metal ions[5][10] | Negligible for Ca²⁺, Mg²⁺, Mn²⁺, and Cu²⁺[8] |

Note: The data presented for MES, MOPS, and PIPES are intended to provide a comparative reference for understanding the expected properties of sodium ethanesulfonate. Due to its structural similarity as an ethanesulfonic acid derivative, its pKa and buffering range are expected to be in a similar range to MES.

Experimental Protocols

This section provides detailed methodologies for the preparation of a sodium ethanesulfonate buffer and its application in common biochemical assays.

Preparation of 0.1 M Sodium Ethanesulfonate Buffer (pH 6.0)

Materials:

-

Ethanesulfonic acid

-

Sodium hydroxide (B78521) (NaOH), 10 N

-

Deionized water

-

Calibrated pH meter

-

Stir plate and stir bar

-

Volumetric flask (1 L)

Procedure:

-

Dissolve Ethanesulfonic Acid: In a beaker, dissolve the appropriate amount of ethanesulfonic acid in approximately 800 mL of deionized water. The amount will depend on the molecular weight of the specific ethanesulfonic acid used.

-

Adjust pH: While stirring the solution, slowly add 10 N NaOH dropwise to raise the pH. Monitor the pH continuously with a calibrated pH meter.

-

Final pH Adjustment: Continue adding NaOH until the pH reaches 6.0.

-

Final Volume: Transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.

-

Sterilization: Sterilize the buffer solution by filtering it through a 0.22 µm filter.

-

Storage: Store the buffer at 4°C.

Generic Enzyme Assay Protocol Using Sodium Ethanesulfonate Buffer

This protocol outlines a general procedure for measuring enzyme activity using a spectrophotometric assay.

Materials:

-

Enzyme of interest

-

Substrate for the enzyme

-

0.1 M Sodium Ethanesulfonate Buffer, pH 6.0 (or other desired pH within the buffering range)

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare Reaction Mixture: In a cuvette, prepare the reaction mixture by adding the sodium ethanesulfonate buffer and the substrate at the desired concentrations.

-

Equilibrate Temperature: Incubate the cuvette in the spectrophotometer at the desired assay temperature to allow the temperature to equilibrate.

-

Initiate Reaction: Add the enzyme solution to the cuvette to initiate the reaction. Mix gently by inverting the cuvette.

-

Measure Absorbance: Immediately start monitoring the change in absorbance at the appropriate wavelength for the product of the reaction. Record the absorbance at regular time intervals.

-

Calculate Initial Velocity: Plot the absorbance values against time. The initial velocity (V₀) of the reaction is the initial linear slope of this curve.

-

Enzyme Activity Calculation: Use the Beer-Lambert law (A = εcl) to convert the change in absorbance per unit time to the rate of product formation, where A is the absorbance, ε is the molar extinction coefficient of the product, c is the concentration of the product, and l is the path length of the cuvette.

Protein Purification Using Sodium Ethanesulfonate Buffer in Ion-Exchange Chromatography

This protocol provides a general workflow for protein purification using an anion-exchange column.

Materials:

-

Cell lysate containing the protein of interest

-

Binding Buffer: 20 mM Sodium Ethanesulfonate, pH 6.5

-

Elution Buffer: 20 mM Sodium Ethanesulfonate, pH 6.5, containing 1 M NaCl

-

Anion-exchange chromatography column

-

Chromatography system

Procedure:

-

Equilibrate the Column: Equilibrate the anion-exchange column by washing it with 5-10 column volumes of Binding Buffer.

-

Load Sample: Load the clarified cell lysate onto the equilibrated column.

-

Wash Column: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.

-

Elute Protein: Elute the bound protein from the column by applying a linear gradient of the Elution Buffer (from 0% to 100% over 10-20 column volumes).

-

Collect Fractions: Collect fractions throughout the elution process.

-

Analyze Fractions: Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE and a protein concentration assay.

-

Pool Fractions: Pool the fractions containing the purified protein.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key workflows and a relevant signaling pathway where pH modulation by a buffer like sodium ethanesulfonate can be critical.

References

- 1. ETHANESULFONIC ACID SODIUM SALT - Ataman Kimya [atamanchemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. biocompare.com [biocompare.com]

- 6. PIPES - Wikipedia [en.wikipedia.org]

- 7. What are the factors that can change the properties of MOPS Buffer? - Blog [hbynm.com]

- 8. benchchem.com [benchchem.com]

- 9. MES (buffer) - Wikipedia [en.wikipedia.org]

- 10. Simple Introduction of Good’s Buffer CAPS and MOPS - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

The Discovery and History of Sodium Ethanesulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium ethanesulfonate (B1225610), a simple alkylsulfonate salt, has found utility across various scientific and industrial domains, from a versatile reagent in organic synthesis to a crucial component in pharmaceutical formulations. This technical guide provides a comprehensive overview of the discovery and history of sodium ethanesulfonate, detailing its synthesis, chemical properties, and applications. The document summarizes key quantitative data, outlines detailed experimental protocols for its preparation, and explores its biological context.

Introduction

Sodium ethanesulfonate (CH₃CH₂SO₃Na) is the sodium salt of ethanesulfonic acid. It belongs to the class of organosulfonates, characterized by a sulfur atom bonded to both an organic group and three oxygen atoms. The presence of the sulfonate group imparts high water solubility and chemical stability, making it a valuable counterion in pharmaceutical salts and a useful building block in chemical synthesis.[1] This guide traces the historical development of our understanding of this compound, from the early explorations of organosulfur chemistry to its modern applications.

Discovery and Historical Context

The direct discovery of sodium ethanesulfonate is not well-documented with a specific date or individual credited. However, its history is intrinsically linked to the broader development of organosulfur chemistry in the 19th century. A pivotal moment in this field was the discovery of isethionic acid (2-hydroxyethanesulfonic acid) by the German chemist Heinrich Gustav Magnus in 1833 . Magnus prepared isethionic acid by reacting solid sulfur trioxide with ethanol.[2] Isethionic acid and its sodium salt, sodium isethionate, are structurally very similar to ethanesulfonic acid and its sodium salt, differing only by a hydroxyl group.

The synthesis of ethanesulfonic acid itself is reported to have first occurred in the early 20th century during the systematic investigation of organosulfur compounds.[3] These early syntheses likely involved the sulfonation of ethyl-containing precursors.[3] The development of sulfonation techniques, such as the work of Justus von Liebig and Friedrich Wöhler on organic radicals in the 1830s, laid the foundational knowledge for the eventual synthesis of a wide range of organosulfur compounds, including alkanesulfonates.[4][5][6][7][8]

Chemical and Physical Properties

Sodium ethanesulfonate is a white, crystalline, and often hygroscopic solid that is highly soluble in water.[9] Its chemical stability and high water solubility are key properties that drive its applications.[1]

| Property | Value | Reference |

| Molecular Formula | C₂H₅NaO₃S | [10] |

| Molecular Weight | 132.11 g/mol | [10] |

| Appearance | White crystalline powder | [9] |

| Solubility in Water | Highly soluble | [9] |

| Melting Point | 262 - 264 °C | [9] |

| Density | Approx. 1.27 g/cm³ | [9] |

| pH of Aqueous Solution | Near-neutral (around 7) | [9] |

Synthesis of Sodium Ethanesulfonate

Several methods have been developed for the synthesis of ethanesulfonic acid and its sodium salt. These range from historical preparations to more modern, efficient industrial processes.

Historical Synthesis Approaches

Early methods for the preparation of alkanesulfonic acids often involved multi-step processes. One of the earliest documented methods for a related compound, ethanesulfonic acid, was published in 1933 and started from ethyl iodide.[11]

Experimental Protocol: Synthesis of Ethanesulfonic Acid from Ethyl Iodide (1933) [11]

-

20 g of ethyl iodide is refluxed with a solution of 20 g of crystallized ammonium (B1175870) sulfite (B76179) in 40 ml of water for 6 hours, or until the mixture becomes a single solution.

-

100 ml of water is added, and the solution is boiled with 30 g of lead oxide until all ammonia (B1221849) is expelled. This forms the lead salt of ethylsulfonic acid and lead iodide.

-

The solution is cooled, and the precipitated lead iodide is removed by filtration.

-

Hydrogen sulfide (B99878) gas is passed through the filtrate to precipitate lead sulfide from the decomposition of the lead salt of ethylsulfonic acid.

-

The lead sulfide is filtered off, and the filtrate is neutralized with an excess (20 g) of barium carbonate.

-

After another filtration, the filtrate containing barium ethylsulfonate is evaporated to yield the product.

This historical method, while foundational, is lengthy and involves the use of toxic reagents like lead oxide and hydrogen sulfide.

Modern Synthesis Methods

Modern synthetic routes to sodium ethanesulfonate are more direct and efficient. A common laboratory and industrial preparation involves the reaction of an ethyl halide with sodium sulfite or the neutralization of ethanesulfonic acid. Ethanesulfonic acid can be synthesized by the oxidation of ethyl mercaptan or diethyl disulfide.[3]

Experimental Protocol: Synthesis of Sodium Ethanesulfonate via Strecker Sulfite Alkylation

This method involves the reaction of an ethyl halide with a sulfite salt.

-

Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reagents: Sodium sulfite (Na₂SO₃) and an excess of ethyl bromide (CH₃CH₂Br) are added to a suitable solvent, typically a mixture of water and ethanol.

-

Reaction: The mixture is heated to reflux and stirred for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid residue is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure sodium ethanesulfonate.

dot

Caption: Strecker Sulfite Alkylation Workflow for Sodium Ethanesulfonate Synthesis.

Experimental Protocol: Synthesis from Ethanesulfonyl Chloride

Another common method involves the hydrolysis of ethanesulfonyl chloride followed by neutralization.

-

Hydrolysis: Ethanesulfonyl chloride is carefully added to a stirred solution of sodium hydroxide (B78521) in water at a controlled temperature (typically below 20°C) to manage the exothermic reaction.

-

Neutralization: The reaction mixture is stirred until the ethanesulfonyl chloride is fully hydrolyzed to ethanesulfonic acid. The resulting solution is then neutralized to a pH of 7 with additional sodium hydroxide.

-

Isolation: The water is removed by evaporation under reduced pressure to yield crude sodium ethanesulfonate.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

dot

Caption: Synthesis of Sodium Ethanesulfonate from Ethanesulfonyl Chloride.

Applications

The unique properties of sodium ethanesulfonate have led to its use in a variety of applications.

-

Pharmaceuticals: It is widely used as a counterion to form salts of basic drug molecules. This can improve the drug's solubility, stability, and bioavailability.[1]

-

Organic Synthesis: The ethanesulfonate group can be introduced into other organic molecules to increase their water solubility or to act as a leaving group in nucleophilic substitution reactions.[1]

-

Biochemical Research: Due to its compatibility with biological systems and minimal interference with enzymatic activity, it is used as a buffering agent in various biochemical and biological experiments.[2]

-

Industrial Applications: It has been used in the production of surfactants and as an additive in electroplating baths.[9]

Biological Context and Metabolism

While sodium ethanesulfonate itself is not known to be directly involved in any specific signaling pathways, understanding its metabolic fate is crucial for its application in drug development and biological research.

Direct metabolic studies on ethanesulfonate in humans are scarce. However, insights can be gained from studies on structurally related compounds like taurine (B1682933) (2-aminoethanesulfonic acid) and isethionic acid (2-hydroxyethanesulfonic acid).

In humans, a small amount of ingested taurine can be deaminated to isethionic acid and excreted in the urine.[9] The majority of ingested sodium is excreted in the urine.[8][12] Given the chemical stability of the C-S bond in alkanesulfonates, it is likely that sodium ethanesulfonate is largely excreted unchanged.

Bacterial degradation of alkanesulfonates is a known process in the environment.[1] Some bacteria possess enzymatic pathways capable of desulfonating isethionate.[2] It is plausible that gut microbiota could play a role in the metabolism of ingested ethanesulfonate, although specific studies are lacking.

The current understanding suggests that sodium ethanesulfonate has low toxicity and is metabolically quite inert in mammals, which contributes to its suitability as a pharmaceutical excipient.[2]

dot

Caption: Postulated Metabolic Fate of Sodium Ethanesulfonate.

Conclusion

Sodium ethanesulfonate, a compound with roots in the early explorations of organosulfur chemistry, has evolved into a valuable tool for modern science and industry. While the precise details of its initial discovery are not clearly chronicled, its development is a testament to the foundational work of 19th and early 20th-century chemists. Its straightforward synthesis, high water solubility, and chemical stability ensure its continued importance in pharmaceutical development, organic synthesis, and biochemical research. Further investigation into its subtle interactions with biological systems, particularly the gut microbiome, may reveal additional facets of this seemingly simple yet versatile molecule.

References